molecular formula C16H19N3OS B5625351 1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5625351
M. Wt: 301.4 g/mol
InChI Key: ZZJVRPVNTZKEPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-triazinane derivatives often involves the condensation of thiourea with formaldehyde and various amines, offering a straightforward route to a wide array of substituted triazinanes. For example, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones has been prepared from the condensation of aromatic amines with thiourea and formaldehyde in a one-step procedure, demonstrating the efficiency and versatility of this synthetic approach (Zhang, Wang, & Zhang, 2012).

Molecular Structure Analysis

The molecular structure of triazinane derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies on similar compounds, such as 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, reveal detailed structural features, including the presence of hydrogen bonds and specific molecular conformations that influence the compound's properties and reactivity (Shajari et al., 2015).

Chemical Reactions and Properties

1,3,5-Triazinane derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with di­chloro­di­methyl­tin(IV) yield complexes with specific coordination spheres, indicative of the reactive sites and potential for forming diverse chemical species (López-Torres, Mendiola, & Pastor, 2003).

Physical Properties Analysis

The physical properties of 1,3,5-triazinane derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. Investigations into compounds like 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione provide valuable data on these aspects, facilitating the prediction and optimization of the compound's performance in intended applications (Shajari et al., 2015).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-5-3-7-15(13(12)2)19-11-18(10-17-16(19)21)9-14-6-4-8-20-14/h3-8H,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVRPVNTZKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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